molecular formula C4H9ClO B1607285 2-Chloro-1-methoxypropane CAS No. 5390-71-6

2-Chloro-1-methoxypropane

Cat. No.: B1607285
CAS No.: 5390-71-6
M. Wt: 108.57 g/mol
InChI Key: SIBFNWWZWOVJJH-UHFFFAOYSA-N
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Description

2-Chloro-1-methoxypropane is an organic compound with the molecular formula C4H9ClO. It is a colorless liquid with a distinctive odor and is primarily used as a reagent in organic synthesis. This compound is also known by other names such as 2-chloropropyl methyl ether and 2-chloro-1-méthoxypropane .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-1-methoxypropane can be synthesized through the reaction of methoxypropanol with thionyl chloride (SOCl2) under controlled conditions. The reaction typically involves the substitution of the hydroxyl group with a chlorine atom, facilitated by the presence of a base such as pyridine .

Industrial Production Methods: In an industrial setting, this compound can be produced by the chlorination of methoxypropane using chlorine gas. The reaction is carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1-methoxypropane undergoes various chemical reactions, including nucleophilic substitution, elimination, and oxidation.

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Produces ethers or alcohols depending on the nucleophile used.

    Elimination: Produces alkenes.

    Oxidation: Produces alcohols or ketones.

Scientific Research Applications

2-Chloro-1-methoxypropane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-1-methoxypropane involves its reactivity as an alkylating agent. The chlorine atom in the compound is highly reactive and can be easily replaced by nucleophiles, leading to the formation of new chemical bonds. This reactivity makes it useful in various chemical transformations and synthesis processes .

Comparison with Similar Compounds

Uniqueness: 2-Chloro-1-methoxypropane is unique due to its specific reactivity profile and the presence of both a chlorine atom and a methoxy group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis .

Properties

IUPAC Name

2-chloro-1-methoxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9ClO/c1-4(5)3-6-2/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIBFNWWZWOVJJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10337359, DTXSID90871125
Record name 2-Chloro-1-methoxypropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10337359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CERAPP_57647
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90871125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5390-71-6
Record name 2-Chloro-1-methoxypropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10337359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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